molecular formula C11H9NO3 B3080756 8-Methoxyquinoline-4-carboxylic acid CAS No. 1092288-64-6

8-Methoxyquinoline-4-carboxylic acid

Cat. No.: B3080756
CAS No.: 1092288-64-6
M. Wt: 203.19
InChI Key: NEBCNIRZMNKUQQ-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 4th position in the quinoline ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 8-methoxyquinoline with carbon dioxide in the presence of a base can yield this compound. Another method involves the use of 8-methoxyquinoline-4-carboxaldehyde as a starting material, which is then oxidized to form the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxyquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

8-Methoxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    8-Hydroxyquinoline-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological activities.

    Quinoline-4-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and applications.

    8-Methoxyquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

8-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBCNIRZMNKUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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